![molecular formula C18H33N3O2 B5625237 (3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinol](/img/structure/B5625237.png)
(3R*,4R*)-4-(4-methyl-1-piperazinyl)-1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinol
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Overview
Description
Synthesis Analysis
The synthesis of related cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which may share structural similarities with the target compound, involves cycloaddition reactions followed by reductive opening of lactone-bridged adducts. These processes highlight the complex synthesis routes for such compounds, which can be applied to the synthesis of the target compound, indicating the use of stereocontrolled fashion to accommodate variable pharmacophoric groups (Wu, Toppet, Compernolle, & Hoornaert, 2000).
Molecular Structure Analysis
The molecular structure and crystal packing can be analyzed through approaches similar to those used for other piperidine derivatives. These methods often involve weak intermolecular interactions forming stable crystal structures and can provide insights into the molecular conformation and orientation of substituents in the target compound (Arulraj, Sivakumar, Rajkumar, Jasinski, Kaur, & Thiruvalluvar, 2019).
Chemical Reactions and Properties
The chemical properties of related compounds, such as their synthesis and reactivity, involve the transformation of piperidine derivatives through various chemical reactions. These transformations can provide insights into the reactivity and potential chemical modifications of the target molecule (Pragst, Liebscher, Boche, & Köppel, 1988).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, can be deduced from the analysis of structurally related substances. These analyses help in understanding the physical behavior of the target compound under different conditions (Khan, Ibrar, Lal, Altaf, & White, 2013).
Chemical Properties Analysis
The chemical behavior, such as the reactivity with other chemical entities and stability under different conditions, can be inferred from studies conducted on similar piperidine and piperazine derivatives. Understanding these chemical properties is essential for predicting the compound's interactions and stability in various environments (Sadek, Jaraph-Alhadad, Mekheimer, Abd-Elmonem, Moustafa, Abdel-Hameed, & Abou-Rahma, 2023).
properties
IUPAC Name |
[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c1-17(2)15(18(17,3)4)16(23)21-7-6-13(14(22)12-21)20-10-8-19(5)9-11-20/h13-15,22H,6-12H2,1-5H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQARGNRIBRKSC-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N2CCC(C(C2)O)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(C1(C)C)C(=O)N2CC[C@H]([C@@H](C2)O)N3CCN(CC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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